molecular formula C11H9F3O3 B8232636 5-Methoxy-6-(trifluoromethoxy)indan-1-one

5-Methoxy-6-(trifluoromethoxy)indan-1-one

Cat. No.: B8232636
M. Wt: 246.18 g/mol
InChI Key: PXGLZYOZTRSYCB-UHFFFAOYSA-N
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Description

5-Methoxy-6-(trifluoromethoxy)indan-1-one is a chemical compound characterized by the presence of methoxy and trifluoromethoxy groups attached to an indanone core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethoxylation reagents under specific conditions to achieve the desired substitution

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(trifluoromethoxy)indan-1-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. The reaction conditions vary depending on the desired transformation and may involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted indanone derivatives .

Scientific Research Applications

5-Methoxy-6-(trifluoromethoxy)indan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methoxy-6-(trifluoromethoxy)indan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group is known to enhance the compound’s stability and lipophilicity, which can influence its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indanone derivatives with different substituents, such as:

Uniqueness

5-Methoxy-6-(trifluoromethoxy)indan-1-one is unique due to the presence of both methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. The trifluoromethoxy group, in particular, is known for its ability to enhance the compound’s stability and lipophilicity, making it a valuable scaffold in medicinal chemistry .

Properties

IUPAC Name

5-methoxy-6-(trifluoromethoxy)-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O3/c1-16-9-4-6-2-3-8(15)7(6)5-10(9)17-11(12,13)14/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGLZYOZTRSYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CCC2=O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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